![molecular formula C19H13Cl2F3N2O3S B2758389 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 2059511-73-6](/img/structure/B2758389.png)
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide
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Overview
Description
This compound is a methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configuration . It is a proherbicide (by hydrolysis of the methyl ester) for the herbicide haloxyfop-P, the most active enantiomer of the racemic herbicide haloxyfop .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom. It also contains a benzene ring with a sulfonyl chloride group . The presence of these groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Use as a Proherbicide
This compound is a proherbicide for the herbicide haloxyfop-P , which is the most active enantiomer of the racemic herbicide haloxyfop . It undergoes hydrolysis of the methyl ester to become active and is used in agriculture to control unwanted vegetation.
Inhibition of Acetyl-CoA Carboxylase
It acts as an inhibitor for the enzyme acetyl-CoA carboxylase (EC 6.4.1.2), which plays a crucial role in fatty acid biosynthesis . This inhibition can be leveraged in developing treatments for metabolic disorders.
Antibacterial Activity
The compound exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) , by targeting bacterial phosphopantetheinyl transferases, which are essential for cell viability and virulence .
Attenuation of Secondary Metabolism in Bacteria
It has been found to attenuate the production of secondary metabolites in bacteria like Bacillus subtilis when applied at sublethal doses, which could be useful in studying bacterial growth and metabolism .
Potential in Antimicrobial Therapies
Derivatives of this compound have shown good antimicrobial potential, suggesting its use in the development of new antimicrobial agents .
Use in Organic Synthesis
The compound has been used in the synthesis of other chemical entities, showing its versatility as a building block in organic chemistry. For example, it has been involved in the catalytic protodeboronation of pinacol boronic esters .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitacetyl-CoA carboxylase (EC 6.4.1.2) , an enzyme that plays a crucial role in fatty acid metabolism
Biochemical Pathways
The compound likely affects the fatty acid metabolism pathway due to the potential inhibition of acetyl-CoA carboxylase . This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of this enzyme could therefore lead to reduced fatty acid synthesis.
Pharmacokinetics
Similar compounds are known to undergo hydrolysis of the methyl ester to become pharmacologically active
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3S/c20-14-3-1-12(2-4-14)10-26-30(27,28)16-7-5-15(6-8-16)29-18-17(21)9-13(11-25-18)19(22,23)24/h1-9,11,26H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDVBISCRHOMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide |
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